molecular formula C6H10ClNO B11826047 {5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol

{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B11826047
M. Wt: 147.60 g/mol
InChI Key: HXFAKCUFJWGHGS-UHFFFAOYSA-N
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Description

{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine, forming alcohols or ethers.

Scientific Research Applications

{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit monoacylglycerol lipase or MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can be compared with other 3-azabicyclo[3.1.0]hexane derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(5-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C6H10ClNO/c7-6-1-5(6,4-9)2-8-3-6/h8-9H,1-4H2

InChI Key

HXFAKCUFJWGHGS-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)Cl)CO

Origin of Product

United States

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